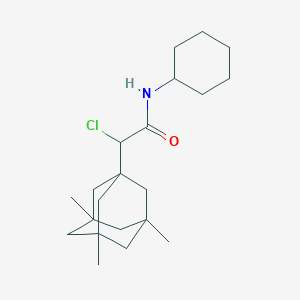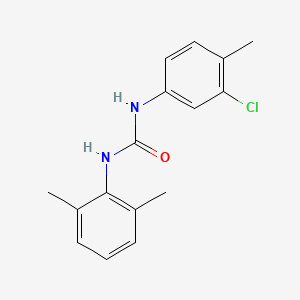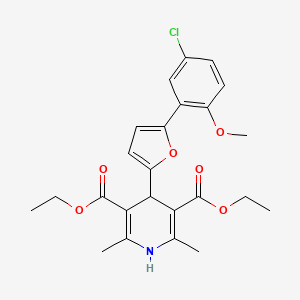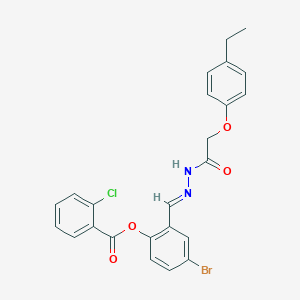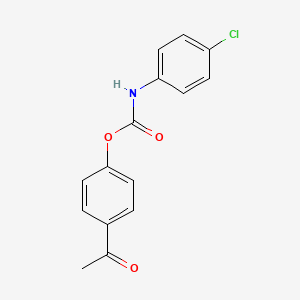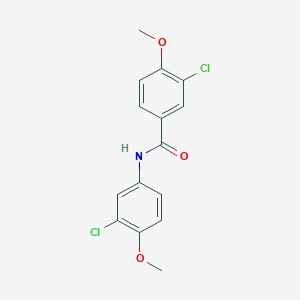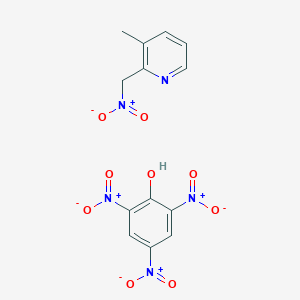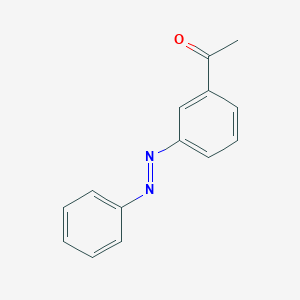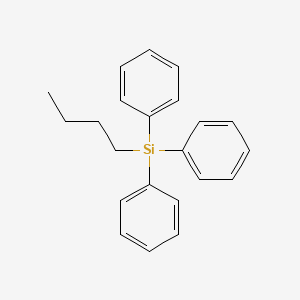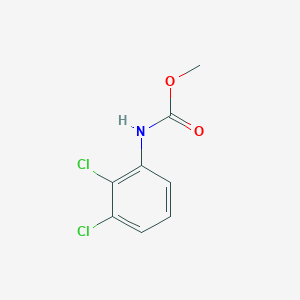![molecular formula C11H18O4 B15075448 Diethyl 2-[(2E)-2-butenyl]malonate](/img/structure/B15075448.png)
Diethyl 2-[(2E)-2-butenyl]malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-[(E)-2-Butenyl]malonate is an organic compound with the molecular formula C11H18O4 It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by ethyl groups and a 2-butenyl group
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 2-[(E)-2-Butenyl]malonate can be synthesized through the alkylation of diethyl malonate. The process involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide (NaOEt) to form an enolate ion. This enolate ion then undergoes an S_N2 reaction with an alkyl halide, such as 2-butenyl bromide, to form the desired product .
Industrial Production Methods
Industrial production of diethyl 2-[(E)-2-Butenyl]malonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Diethyl 2-[(E)-2-Butenyl]malonate undergoes various types of chemical reactions, including:
Alkylation: The enolate ion formed from diethyl malonate can react with different alkyl halides to form substituted malonates.
Hydrolysis: The ester groups in diethyl 2-[(E)-2-Butenyl]malonate can be hydrolyzed to form malonic acid derivatives.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide (NaOEt), lithium diisopropylamide (LDA)
Alkyl Halides: 2-butenyl bromide, methyl iodide
Solvents: Ethanol, tetrahydrofuran (THF)
Acids: Hydrochloric acid (HCl) for hydrolysis reactions
Major Products
Substituted Malonates: Formed through alkylation reactions
Malonic Acid Derivatives: Formed through hydrolysis
Substituted Acetic Acids: Formed through decarboxylation
科学的研究の応用
Diethyl 2-[(E)-2-Butenyl]malonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of diethyl 2-[(E)-2-Butenyl]malonate involves the formation of an enolate ion, which acts as a nucleophile in various reactions. The enolate ion can undergo nucleophilic substitution with alkyl halides, leading to the formation of new carbon-carbon bonds . The compound’s reactivity is primarily due to the resonance stabilization of the enolate ion .
類似化合物との比較
Diethyl 2-[(E)-2-Butenyl]malonate can be compared with other malonate derivatives such as:
Diethyl Malonate: Lacks the 2-butenyl group, making it less reactive in certain alkylation reactions.
Dimethyl Malonate: Similar structure but with methyl groups instead of ethyl groups, affecting its reactivity and solubility.
Ethyl Acetoacetate: Contains a keto group, leading to different reactivity patterns in organic synthesis.
特性
分子式 |
C11H18O4 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
diethyl 2-[(E)-but-2-enyl]propanedioate |
InChI |
InChI=1S/C11H18O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h4,7,9H,5-6,8H2,1-3H3/b7-4+ |
InChIキー |
FAGUWAFYGLVLTA-QPJJXVBHSA-N |
異性体SMILES |
CCOC(=O)C(C/C=C/C)C(=O)OCC |
正規SMILES |
CCOC(=O)C(CC=CC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate](/img/structure/B15075370.png)
